1-Bromo-9-methoxycyclonon-1-ene
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Overview
Description
1-Bromo-9-methoxycyclonon-1-ene is an organic compound characterized by a nine-membered cycloalkene ring with a bromine atom and a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-9-methoxycyclonon-1-ene can be synthesized through the bromination of 9-methoxycyclonon-1-ene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9-methoxycyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclonon-1-enes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 9-Methoxycyclonon-1-ene derivatives.
Elimination: Cyclonon-1-enes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclonon-1-enes.
Scientific Research Applications
1-Bromo-9-methoxycyclonon-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-9-methoxycyclonon-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions. These interactions are crucial for the compound’s reactivity and its ability to form diverse products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-9-hydroxycyclonon-1-ene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Bromo-9-ethoxycyclonon-1-ene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Bromo-9-methylcyclonon-1-ene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-Bromo-9-methoxycyclonon-1-ene is unique due to the presence of both a bromine atom and a methoxy group on a nine-membered cycloalkene ring.
Properties
CAS No. |
61045-43-0 |
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Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-bromo-9-methoxycyclononene |
InChI |
InChI=1S/C10H17BrO/c1-12-10-8-6-4-2-3-5-7-9(10)11/h7,10H,2-6,8H2,1H3 |
InChI Key |
XJTBPAOGYOCZLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCCC=C1Br |
Origin of Product |
United States |
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